(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione
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Overview
Description
The compound “(11R)-14-acetyl-4,7’-difluoro-15-methyl-1’-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[88002,7012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3’-indole]-2’,9,13-trione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the spirocyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of functional groups: Fluorination, acetylation, and methylation reactions may be carried out using reagents such as fluorine gas, acetic anhydride, and methyl iodide, respectively.
Final assembly: The final steps may involve coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential drug candidate.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of the compound would depend on its molecular structure and the biological targets it interacts with. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other spirocyclic molecules or compounds with similar functional groups. Examples include:
Spiroindolines: Compounds with a spirocyclic indoline core.
Fluorinated compounds: Compounds with fluorine atoms in their structure.
Properties
Molecular Formula |
C27H17F2N3O6 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione |
InChI |
InChI=1S/C27H17F2N3O6/c1-4-10-31-21-16(6-5-7-17(21)29)27(26(31)36)19-22(15-11-14(28)8-9-18(15)37-25(19)35)38-23-20(27)24(34)32(13(3)33)12(2)30-23/h4-9,11H,1,10H2,2-3H3/t27-/m0/s1 |
InChI Key |
WVKHBHOIOXXGLG-MHZLTWQESA-N |
Isomeric SMILES |
CC1=NC2=C(C(=O)N1C(=O)C)[C@]3(C4=C(C(=CC=C4)F)N(C3=O)CC=C)C5=C(O2)C6=C(C=CC(=C6)F)OC5=O |
Canonical SMILES |
CC1=NC2=C(C(=O)N1C(=O)C)C3(C4=C(C(=CC=C4)F)N(C3=O)CC=C)C5=C(O2)C6=C(C=CC(=C6)F)OC5=O |
Origin of Product |
United States |
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